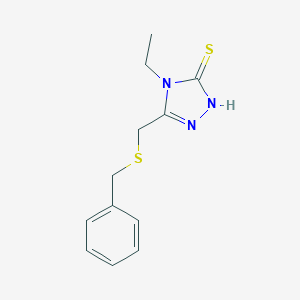

![molecular formula C22H26N4O3S B305346 N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305346.png)

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as EPTC, is an herbicide that is widely used in agriculture to control weeds. It belongs to the family of triazole herbicides and is known for its selective activity against grassy weeds. EPTC is a white crystalline solid that is soluble in organic solvents like methanol and acetone.

Mechanism of Action

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide works by inhibiting the biosynthesis of the amino acid methionine in plants, which is essential for the growth and development of weeds. The herbicide is absorbed by the roots and transported to the leaves, where it interferes with the production of proteins and other essential compounds.

Biochemical and Physiological Effects:

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have minimal toxicity to mammals and birds, but it can be toxic to aquatic organisms and bees. The herbicide can also persist in soil and water for extended periods, which can lead to the accumulation of residues in crops and the environment.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The herbicide is relatively inexpensive and readily available, making it a popular choice for researchers. However, N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is known to have a narrow spectrum of activity, which limits its use in certain crops and environments.

Future Directions

Several future directions can be explored to improve the efficacy and safety of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential area of research is the development of new formulations and delivery systems that can enhance the absorption and translocation of the herbicide in plants. Another area of research is the identification of new targets and modes of action for herbicides that can overcome the limitations of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and other existing herbicides. Overall, the continued research and development of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and other herbicides are critical to ensuring the sustainability and productivity of agriculture.

In conclusion, N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a widely used herbicide that has been extensively studied for its herbicidal activity and potential impact on the environment. The herbicide works by inhibiting the biosynthesis of the amino acid methionine in plants, which is essential for the growth and development of weeds. While N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages, including its low cost and availability, it also has limitations that need to be addressed through continued research and development.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium ethoxide, followed by the reaction of the resulting product with 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The final product is obtained by recrystallization from an organic solvent.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its herbicidal activity and its potential impact on the environment. Several research studies have been conducted to evaluate the efficacy of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in controlling weeds in various crops like corn, soybean, and wheat. The herbicide has been found to be effective against several grassy weeds, including annual bluegrass, crabgrass, and foxtail.

properties

Product Name |

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |

|---|---|

Molecular Formula |

C22H26N4O3S |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H26N4O3S/c1-4-26-21(16(3)29-19-9-7-6-8-10-19)24-25-22(26)30-15-20(27)23-17-11-13-18(14-12-17)28-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,23,27) |

InChI Key |

UDNOVRVVCMVRAM-UHFFFAOYSA-N |

SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C(C)OC3=CC=CC=C3 |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C(C)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B305264.png)

![2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B305266.png)

![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B305268.png)

![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305269.png)

![N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305270.png)

![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305272.png)

![methyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305273.png)

![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305275.png)

![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305277.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305280.png)

![N-(2-chlorophenyl)-2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305281.png)

![2-[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B305283.png)

![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305284.png)